Benzoic-1-13C acid
Overview
Description
Benzoic-1-13C acid is a stable isotope-labeled compound of benzoic acid, where the carbon-13 isotope is incorporated at the first position of the benzene ring. This compound is widely used in various fields of research due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic-1-13C acid can be synthesized through several methods. One common approach involves the carboxylation of benzene-1-13C using carbon dioxide in the presence of a catalyst. Another method includes the oxidation of benzyl-1-13C alcohol or benzyl-1-13C chloride using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of benzene-1-13C, followed by its carboxylation. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Benzoic-1-13C acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to benzyl-1-13C alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), sulfur trioxide, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Benzyl-1-13C alcohol.
Substitution: Nitrothis compound, sulfonic-1-13C acid, and halothis compound.
Scientific Research Applications
Benzoic-1-13C acid is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of benzoic acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of benzoic acid derivatives.
Mechanism of Action
The mechanism of action of benzoic-1-13C acid involves its incorporation into metabolic pathways where it is converted to hippuric acid through conjugation with glycine in the liver. This process allows for the study of metabolic rates and pathways in various organisms. The isotopic labeling provides a distinct signal in analytical techniques, enabling precise tracking of the compound’s transformation and interactions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid-α-13C: Another isotopically labeled benzoic acid with the carbon-13 isotope at the carboxyl carbon.
Benzoic acid-13C6: A compound where all six carbons in the benzene ring are labeled with carbon-13.
Benzoic acid-2,3,4,5,6-d5: A deuterium-labeled benzoic acid where the hydrogen atoms in the benzene ring are replaced with deuterium.
Uniqueness
Benzoic-1-13C acid is unique due to its specific labeling at the first carbon position of the benzene ring, which allows for targeted studies of this position’s role in chemical and biological processes. This specificity makes it particularly valuable in detailed mechanistic studies and in tracing the fate of the compound in complex systems .
Properties
IUPAC Name |
(113C)cyclohexatrienecarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[13C](C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514713 | |
Record name | (1-~13~C)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55320-26-8 | |
Record name | (1-~13~C)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55320-26-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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